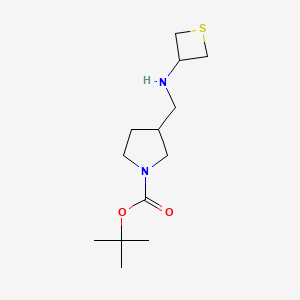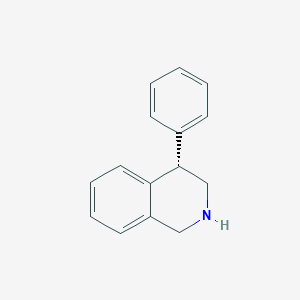
N-(2-(1H-Imidazol-4-yl)ethyl)-2-(hydroxyimino)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(1H-Imidazol-4-yl)ethyl)-2-(hydroxyimino)acetamide is a synthetic organic compound that features an imidazole ring and a hydroxyimino group. Compounds with imidazole rings are often biologically active and can be found in various pharmaceuticals and biochemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-Imidazol-4-yl)ethyl)-2-(hydroxyimino)acetamide typically involves the following steps:
Formation of the Imidazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Ethyl Group: The imidazole ring is then alkylated with an ethyl group using reagents such as ethyl bromide in the presence of a base.
Introduction of the Hydroxyimino Group: The final step involves the reaction of the intermediate with hydroxylamine to form the hydroxyimino group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automated systems.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(1H-Imidazol-4-yl)ethyl)-2-(hydroxyimino)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The hydroxyimino group can be reduced to form amines.
Substitution: The imidazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying enzyme activities or as a ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(2-(1H-Imidazol-4-yl)ethyl)-2-(hydroxyimino)acetamide would depend on its specific biological target. Generally, compounds with imidazole rings can interact with enzymes or receptors, modulating their activity. The hydroxyimino group might participate in hydrogen bonding or redox reactions, influencing the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Histamine: Contains an imidazole ring and is involved in immune responses.
Metronidazole: An antibiotic with an imidazole ring.
Oxime Derivatives: Compounds with hydroxyimino groups used in various chemical applications.
Uniqueness
N-(2-(1H-Imidazol-4-yl)ethyl)-2-(hydroxyimino)acetamide is unique due to the combination of the imidazole ring and the hydroxyimino group, which might confer specific biological activities or chemical reactivity not found in other compounds.
Propiedades
Fórmula molecular |
C7H10N4O2 |
|---|---|
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
(2E)-2-hydroxyimino-N-[2-(1H-imidazol-5-yl)ethyl]acetamide |
InChI |
InChI=1S/C7H10N4O2/c12-7(4-11-13)9-2-1-6-3-8-5-10-6/h3-5,13H,1-2H2,(H,8,10)(H,9,12)/b11-4+ |
Clave InChI |
PUXCDCSABRMGHG-NYYWCZLTSA-N |
SMILES isomérico |
C1=C(NC=N1)CCNC(=O)/C=N/O |
SMILES canónico |
C1=C(NC=N1)CCNC(=O)C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-3-Amino-1-benzyl-8-fluoro-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one](/img/structure/B12947959.png)

![Ethyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12947965.png)
![1,10-bis[2-chloro-4-(trifluoromethyl)phenyl]-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12947969.png)

![4-(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-2,6-dimethylphenol](/img/structure/B12947979.png)
![(1S,4S)-5,5-difluoro-2-azabicyclo[2.2.2]octane](/img/structure/B12947991.png)







